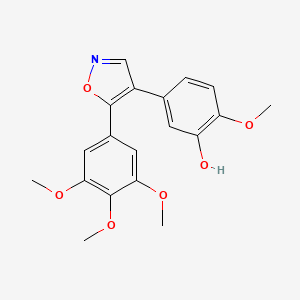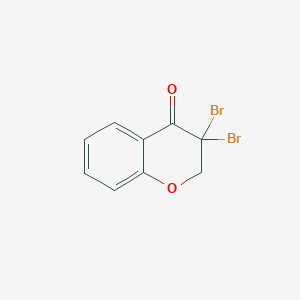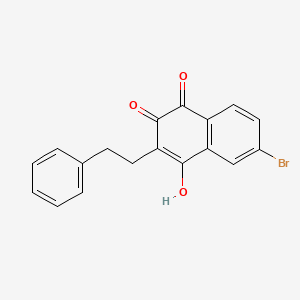
6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenethyl group attached to a naphthalene-1,2-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-phenethyl-naphthalene-1,2-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the naphthalene-1,2-dione core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
科学的研究の応用
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-hydroxy-3-phenethyl-naphthalene-1,2-dione: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
6-chloro-4-hydroxy-3-phenethyl-naphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its properties.
Uniqueness
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
7475-41-4 |
|---|---|
分子式 |
C18H13BrO3 |
分子量 |
357.2 g/mol |
IUPAC名 |
6-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)16(20)14(18(22)17(13)21)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2 |
InChIキー |
SCNDDVOLVVNILU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=C(C3=C(C=CC(=C3)Br)C(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


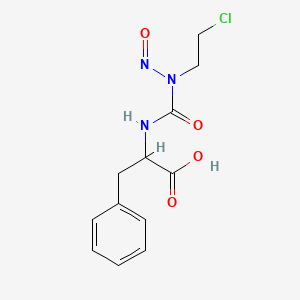



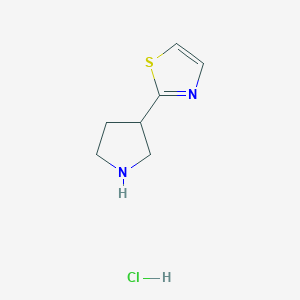
![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
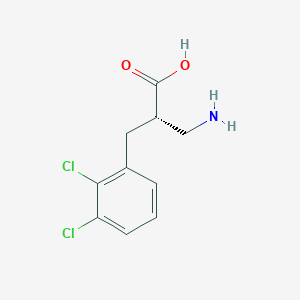
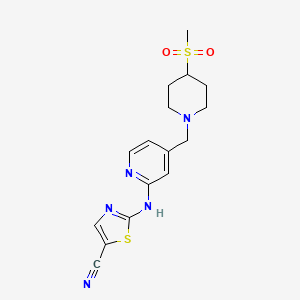
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
